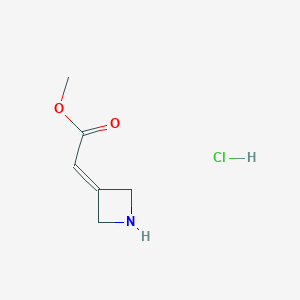

Methyl 2-(azetidin-3-ylidene)acetate hydrochloride

Description

Properties

Molecular Formula |

C6H10ClNO2 |

|---|---|

Molecular Weight |

163.60 g/mol |

IUPAC Name |

methyl 2-(azetidin-3-ylidene)acetate;hydrochloride |

InChI |

InChI=1S/C6H9NO2.ClH/c1-9-6(8)2-5-3-7-4-5;/h2,7H,3-4H2,1H3;1H |

InChI Key |

NCYVLUNNKUYSMA-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C=C1CNC1.Cl |

Origin of Product |

United States |

Preparation Methods

Table: Reaction Conditions for Key Steps

| Step | Reagents/Catalysts | Conditions | Outcome |

|---|---|---|---|

| Cyclization | 2-(chloromethyl)oxirane + benzylamine | Heating to 80–90°C | Formation of azetidine ring |

| Functionalization | TEMPO, N-Boc protection | Room temperature to mild heating | Oxidation and protection |

| Wittig Reaction | Phosphonium ylide | Room temperature | Introduction of double bond |

| Hydrochloride Salt Formation | Hydrochloric acid | Aqueous or organic solvent at room temp | Formation of this compound |

Alternative Green Synthesis

A green synthetic route has been explored to minimize environmental impact:

-

- By-products are minimized by using recyclable catalysts and solvents.

Challenges in Synthesis

Common Issues:

-

- The formation of the azetidine ring can be challenging due to steric strain.

-

- Side reactions during functionalization can lead to impurities that require extensive purification.

Handling of Reactive Intermediates :

- Compounds like N-Boc-azetidin-3-one are sensitive to moisture and require careful handling.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(azetidin-3-ylidene)acetate hydrochloride undergoes several types of chemical reactions, including:

Aza-Michael Addition: This reaction involves the addition of NH-heterocycles to the α,β-unsaturated ester, forming heterocyclic amino acid derivatives.

Suzuki–Miyaura Cross-Coupling: This reaction involves the coupling of brominated pyrazole–azetidine hybrids with boronic acids to form novel heterocyclic compounds.

Common Reagents and Conditions

Aza-Michael Addition: Typically involves the use of DBU as a catalyst and acetonitrile as the solvent at elevated temperatures (e.g., 65°C).

Suzuki–Miyaura Cross-Coupling: Involves the use of palladium catalysts and boronic acids under standard cross-coupling conditions.

Major Products

The major products formed from these reactions include various 3-substituted 3-(acetoxymethyl)azetidines and other heterocyclic amino acid derivatives .

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

Methyl 2-(azetidin-3-ylidene)acetate hydrochloride serves as a crucial building block in the synthesis of complex organic molecules. Its unique azetidine structure allows it to participate in various chemical reactions, making it valuable for creating diverse compounds, particularly in medicinal chemistry and drug development.

Synthetic Routes

The synthesis typically involves several key steps:

- Preparation of Starting Material : The precursor (N-Boc-azetidin-3-ylidene)acetate is synthesized from (N-Boc)azetidin-3-one using a DBU-catalyzed Horner–Wadsworth–Emmons reaction.

- Aza-Michael Addition : This precursor undergoes aza-Michael addition with NH-heterocycles to yield functionalized azetidines.

- Formation of Hydrochloride Salt : The final product is obtained by treating the free base with hydrochloric acid, enhancing its solubility for biological assays.

Biological Applications

Enzyme Inhibition Studies

Research has indicated that this compound exhibits potential as an enzyme inhibitor. It has been studied for its effects on key enzymes involved in neurodegenerative diseases, showcasing its relevance in medicinal chemistry.

Receptor Modulation

The compound acts as a receptor inverse agonist, modulating receptor activity crucial for developing treatments for cognitive disorders. This characteristic makes it a candidate for further pharmacological studies aimed at understanding its therapeutic potential.

Medicinal Chemistry

Pharmaceutical Intermediate

this compound serves as an intermediate in synthesizing pharmaceuticals targeting the central nervous system. Its structural properties make it suitable for developing drugs aimed at treating various neurological conditions .

Antiproliferative Activity

Recent studies have demonstrated significant antiproliferative effects against cancer cell lines, particularly MCF-7 breast cancer cells. The compound induces apoptosis and cell cycle arrest at low concentrations, indicating potential for therapeutic applications in oncology .

Study on Antiproliferative Activity

A study published in MDPI highlighted that this compound demonstrated significant antiproliferative effects on MCF-7 cells. The findings suggested that the compound could induce apoptosis and cell cycle arrest, making it a promising candidate for breast cancer treatment .

Study on Enzyme Inhibition

Another investigation focused on the enzyme inhibition properties of this compound, revealing that structurally similar compounds could inhibit enzymes involved in neurodegenerative diseases. This underscores the relevance of this compound in medicinal chemistry research aimed at developing new therapeutic agents .

Mechanism of Action

The mechanism of action of methyl 2-(azetidin-3-ylidene)acetate hydrochloride is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. The azetidine ring’s unique structural features may contribute to its biological activities by facilitating interactions with enzymes, receptors, and other biomolecules .

Comparison with Similar Compounds

Research Findings and Data

Biological Activity

Methyl 2-(azetidin-3-ylidene)acetate hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This compound, characterized by its azetidine ring, has been studied for various pharmacological effects, including antimicrobial and anticancer properties. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₆H₁₂ClNO₂

- Molecular Weight : 165.62 g/mol

- Structure : The compound contains an azetidine ring, which is a four-membered nitrogen-containing heterocycle. This structure is crucial for its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The nitrogen atom in the azetidine ring can form covalent bonds with electrophilic centers in enzymes, leading to modulation of enzymatic activity. Key mechanisms include:

- Covalent Bond Formation : This interaction can inhibit or activate enzymes, impacting metabolic pathways.

- Influence on Gene Expression : The compound has been shown to alter gene expression patterns, affecting cellular responses to stimuli.

- Cell Signaling Pathways : It influences various signaling pathways, contributing to its potential therapeutic effects.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains. For instance:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.008 μg/mL |

| Escherichia coli | 0.03 μg/mL |

| Streptococcus pneumoniae | 0.046 μg/mL |

These findings suggest that the compound may serve as a lead for developing new antibacterial agents.

Anticancer Properties

Preliminary studies have also explored the anticancer potential of this compound. It has been reported to induce apoptosis in various cancer cell lines through the modulation of signaling pathways involved in cell survival and proliferation. For example:

- In vitro assays demonstrated significant cytotoxicity against human liver cancer cells (HepG2), indicating its potential as an anticancer agent .

Case Studies

- Antibacterial Efficacy Study :

- Cytotoxicity Assessment :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.